

Synthesis and Characterization of 3,5-Diiodo-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Diiodo-1H-indazole

Cat. No.: B1322336

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This technical guide provides a comprehensive overview of the synthesis and predicted characterization of **3,5-Diiodo-1H-indazole**. Due to the limited availability of direct experimental data for this specific di-iodinated indazole, this document outlines a plausible synthetic route based on established methodologies for analogous compounds. The characterization data presented herein is largely predictive, derived from the analysis of structurally related molecules.

Proposed Synthesis of 3,5-Diiodo-1H-indazole

The synthesis of **3,5-Diiodo-1H-indazole** can be logically approached in a two-step sequence, commencing with the synthesis of 5-iodo-1H-indazole followed by a regioselective iodination at the C3 position.

Step 1: Synthesis of 5-Iodo-1H-indazole from 5-Amino-1H-indazole

This procedure follows a standard Sandmeyer-type reaction, converting an amino group to an iodo group via a diazonium salt intermediate.

Experimental Protocol:

- Dissolve 5-amino-1H-indazole in a solution of hydrochloric acid and water at 0°C.

- Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture while maintaining the temperature at 0°C to form the diazonium salt.
- In a separate flask, prepare a solution of potassium iodide in water.
- Slowly add the diazonium salt solution to the potassium iodide solution.
- Allow the reaction mixture to stir at room temperature for several hours.
- Extract the product with a suitable organic solvent, such as ethyl acetate.
- Wash the combined organic layers with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-iodo-1H-indazole.

Step 2: Synthesis of 3,5-Diiodo-1H-indazole from 5-Iodo-1H-indazole

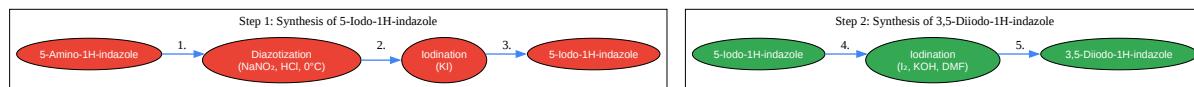
The second step involves the direct iodination of the 5-iodo-1H-indazole intermediate at the C3 position, a common reaction for indazole derivatives.

Experimental Protocol:

- Dissolve 5-iodo-1H-indazole in N,N-dimethylformamide (DMF).
- To this solution, add potassium hydroxide (KOH) pellets and stir until dissolved.
- Add a solution of iodine (I₂) in DMF dropwise to the reaction mixture.
- Stir the reaction at room temperature for a few hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to precipitate the product and quench excess iodine.
- Filter the resulting solid, wash with water, and dry to obtain crude **3,5-diiodo-1H-indazole**.

- Further purification can be achieved by recrystallization from a suitable solvent.

Synthetic Workflow



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Caption: Proposed two-step synthesis of **3,5-Diiodo-1H-indazole**.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of **3,5-Diiodo-1H-indazole**.

Property	Value	Source/Method
Molecular Formula	C ₇ H ₄ I ₂ N ₂	PubChem
Molecular Weight	369.93 g/mol	PubChem
CAS Number	351456-48-9	Chemcia Scientific, LLC[1]
Appearance	Predicted: Solid	Analogy
Melting Point	>210°C (dec.) (Predicted)	Analogy to 3,6-Diiodo-1H-indazole[2]
Solubility	Predicted: Soluble in DMSO, sparingly soluble in Methanol	Analogy to 3,6-Diiodo-1H-indazole[2]

Predicted Characterization Data

Disclaimer: The following spectral data are predicted based on the analysis of structurally similar compounds and have not been experimentally verified for **3,5-Diiodo-1H-indazole**.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for **3,5-Diiodo-1H-indazole** are presented below. Shifts are referenced to tetramethylsilane (TMS) and are anticipated in a solvent like DMSO-d₆.

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
NH	~13.5 - 14.0	broad singlet	-
H-4	~7.8 - 8.0	doublet	~8.5 - 9.0
H-6	~7.6 - 7.8	doublet of doublets	J ≈ 8.5, 1.5
H-7	~7.4 - 7.6	doublet	~8.5 - 9.0

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are influenced by the electron-withdrawing effects of the two iodine atoms.

Carbon	Predicted Chemical Shift (δ, ppm)
C-3	~90 - 100
C-3a	~140 - 142
C-4	~130 - 135
C-5	~85 - 95
C-6	~130 - 135
C-7	~115 - 120
C-7a	~125 - 130

Predicted Mass Spectrometry Data

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of a synthesized compound.

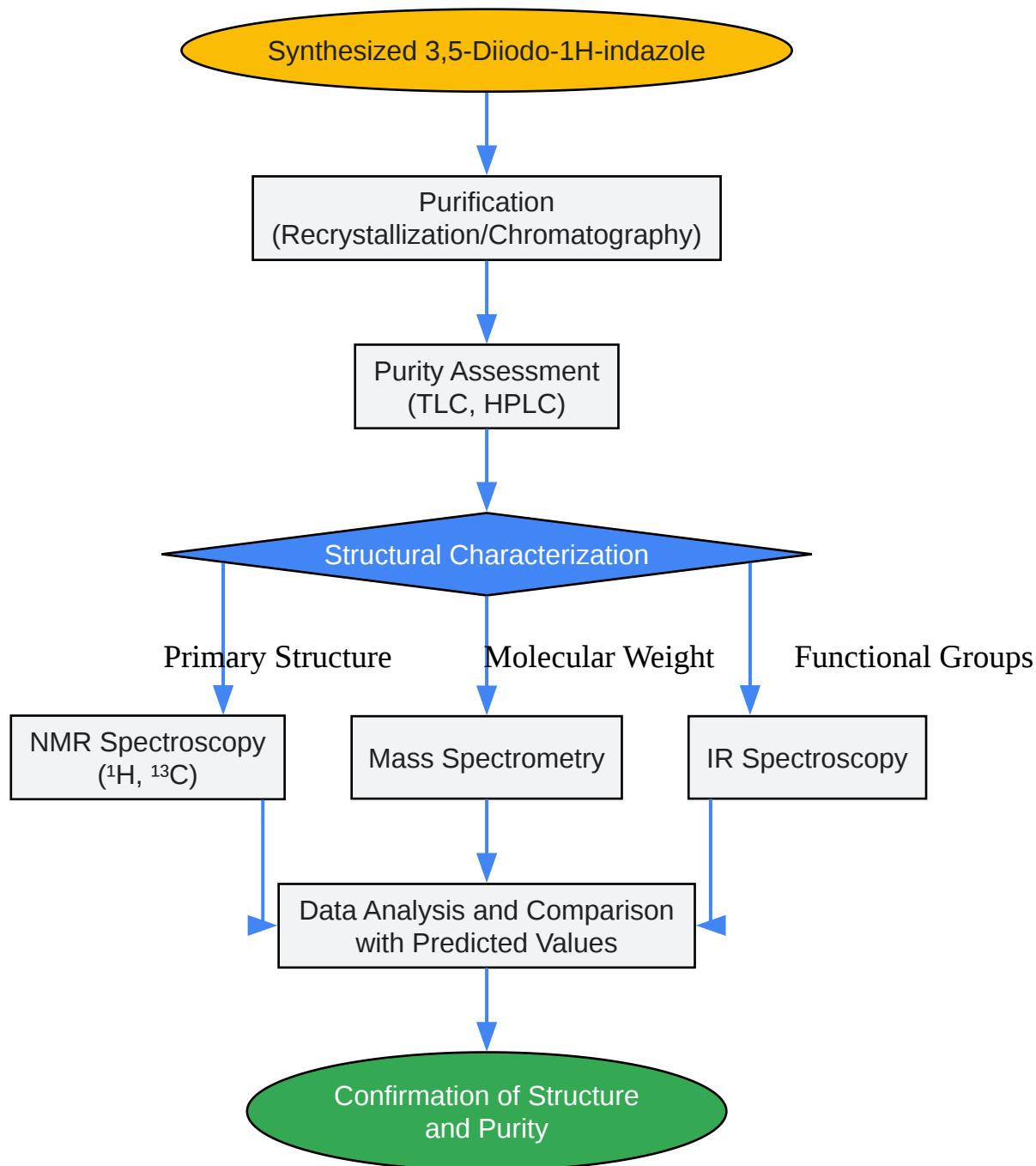
Ion	Predicted m/z	Interpretation
$[M]^+$	369.84	Molecular Ion
$[M-I]^+$	242.94	Loss of one iodine atom
$[M-I-HCN]^+$	215.93	Subsequent loss of HCN
$[I]^+$	126.90	Iodine cation

Predicted IR Spectroscopy Data

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3100	Medium, Broad	N-H stretching
~3100 - 3000	Medium	Aromatic C-H stretching
~1620 - 1450	Medium to Strong	Aromatic C=C bending
~850 - 750	Strong	C-H out-of-plane bending
~600 - 500	Medium	C-I stretching

Characterization Workflow



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Caption: Logical workflow for the characterization of **3,5-Diiodo-1H-indazole**.

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References

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